![molecular formula C17H14O5 B572858 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one CAS No. 1313738-76-9](/img/structure/B572858.png)
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one
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Overview
Description
“2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one” is a compound that is also known as Quercetin . It is a flavonoid that is highly abundant in the human diet . This compound has an empirical formula of C15H10O7 and a molecular weight of 302.24 .
Molecular Structure Analysis
The molecular structure of these types of compounds can be complex. For example, a related compound, “2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl β-D-glucopyranoside”, has a molecular formula of C21H24O11 .
Chemical Reactions Analysis
Phenolic compounds like these are known to have antioxidant properties. They can interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Scientific Research Applications
- Activity : It inhibits PDE5, which plays a crucial role in cGMP hydrolysis. PDE5 inhibitors are used clinically for erectile dysfunction and pulmonary hypertension treatment. This compound shows promise for repurposing against neurodegeneration, depression, diabetes, and rare pathologies .
- Evidence : The compound strongly reduces the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, indicating potent antioxidant properties .
Phosphodiesterase 5 (PDE5) Inhibition
Antioxidant Activity
Neuroprotective Effects
Mechanism of Action
Target of Action
The compound 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one, also known as Quercetin , has several primary targets. It is a specific inhibitor of quinone reductase 2 (QR2), an enzyme that catalyzes the metabolism of toxic quinolines . Other targets include Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria . These targets play crucial roles in cellular metabolism and energy production.
Mode of Action
Quercetin interacts with its targets by inhibiting their activity. For instance, it inhibits QR2, potentially causing lethal oxidative stress in plasmodium, contributing to killing the malaria-causing parasites . The inhibition of these targets leads to changes in cellular metabolism and energy production.
Biochemical Pathways
The inhibition of QR2 affects the metabolism of toxic quinolines, leading to oxidative stress . This stress can disrupt various biochemical pathways, particularly those involved in energy production and cellular metabolism. The downstream effects of this disruption can lead to cell death, particularly in harmful organisms like plasmodium.
Pharmacokinetics
It is known to accumulate in various organs, including the lungs, liver, kidneys, and small intestines, with lower levels seen in the brain, heart, and spleen .
Result of Action
The result of Quercetin’s action at the molecular and cellular level is the disruption of normal cellular functions in targeted cells, leading to oxidative stress and potential cell death . This can have therapeutic effects, such as killing malaria-causing parasites.
Action Environment
The action, efficacy, and stability of Quercetin can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability and activity
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-2-9-3-6-14-11(7-9)15(20)16(21)17(22-14)10-4-5-12(18)13(19)8-10/h3-8,18-19,21H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVMXCHFANPQEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735071 |
Source
|
Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one | |
CAS RN |
1313738-76-9 |
Source
|
Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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